1,5-dimethyl-3,7-bis(2-phenylacetyl)-3,7-diazabicyclo[3.3.1]nonan-9-one
Overview
Description
1,5-Dimethyl-3,7-bis(2-phenylacetyl)-3,7-diazabicyclo[331]nonan-9-one is a complex organic compound belonging to the class of bicyclic nonanes This compound is characterized by its unique structure, which includes two phenylacetyl groups attached to a diazabicyclo nonane core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-dimethyl-3,7-bis(2-phenylacetyl)-3,7-diazabicyclo[3.3.1]nonan-9-one typically involves multiple steps. One common method includes the quadruple alkylation of 3-pentanone with 1,1-bis(chloromethyl)ethylene, yielding the intermediate 1,5-dimethyl-3,7-dimethylene-bicyclo[3.3.1]nonan-9-one . This intermediate can then undergo further functionalization to introduce the phenylacetyl groups.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the use of efficient catalytic systems and optimized reaction conditions can potentially scale up the production process.
Chemical Reactions Analysis
Types of Reactions
1,5-Dimethyl-3,7-bis(2-phenylacetyl)-3,7-diazabicyclo[3.3.1]nonan-9-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups.
Reduction: Reduction reactions can be employed to modify the diazabicyclo nonane core.
Substitution: The phenylacetyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
1,5-Dimethyl-3,7-bis(2-phenylacetyl)-3,7-diazabicyclo[3.3.1]nonan-9-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 1,5-dimethyl-3,7-bis(2-phenylacetyl)-3,7-diazabicyclo[3.3.1]nonan-9-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various biological receptors, potentially modulating their activity. For instance, its antifungal activity is attributed to its ability to disrupt fungal cell membranes .
Comparison with Similar Compounds
Similar Compounds
1,5-Dimethyl-3,7-dimethylene-bicyclo[3.3.1]nonan-9-one: An intermediate in the synthesis of the target compound.
9-Borabicyclo[3.3.1]nonane: A versatile hydroborating reagent used in organic synthesis.
2,4-Diaryl-3-azabicyclo[3.3.1]nonan-9-one oximes: Compounds with similar structural features and biological activities.
Uniqueness
1,5-Dimethyl-3,7-bis(2-phenylacetyl)-3,7-diazabicyclo[3.3.1]nonan-9-one stands out due to its dual phenylacetyl groups, which confer unique chemical and biological properties. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a compound of significant interest.
Properties
IUPAC Name |
1,5-dimethyl-3,7-bis(2-phenylacetyl)-3,7-diazabicyclo[3.3.1]nonan-9-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O3/c1-24-15-26(21(28)13-19-9-5-3-6-10-19)17-25(2,23(24)30)18-27(16-24)22(29)14-20-11-7-4-8-12-20/h3-12H,13-18H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDRFMZTXTWFFLD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CN(CC(C1=O)(CN(C2)C(=O)CC3=CC=CC=C3)C)C(=O)CC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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